molecular formula C6H10S B13611652 2-Ethenylthiolane

2-Ethenylthiolane

Cat. No.: B13611652
M. Wt: 114.21 g/mol
InChI Key: YQGVJKSRGWEXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenylthiolane (systematic name: 2-vinylthiolane) is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring (a saturated analog of thiophene) with an ethenyl (-CH₂-CH₂) substituent at the 2-position.

Properties

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

2-ethenylthiolane

InChI

InChI=1S/C6H10S/c1-2-6-4-3-5-7-6/h2,6H,1,3-5H2

InChI Key

YQGVJKSRGWEXGU-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenylthiolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-dihalobutanes with sodium sulfide, which leads to the formation of the thiolane ring. The ethenyl group can be introduced through subsequent reactions, such as the addition of vinyl magnesium bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethenylthiolane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted thiolanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiolanes.

Scientific Research Applications

2-Ethenylthiolane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving sulfur-containing heterocycles.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Ethenylthiolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atom in the thiolane ring can form bonds with various biological molecules, influencing their activity and function. The ethenyl group can also participate in reactions that modify the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Ethenylthiolane to structurally analogous compounds based on molecular features, applications, and safety profiles derived from the evidence:

Compound Molecular Formula CAS Number Functional Groups Key Applications Safety Data
This compound C₆H₁₀S Not provided Thiolane ring, ethenyl group Hypothesized: Polymer precursors, ligands No direct safety data available
2-(2-Thienyl)ethanol C₆H₈OS 5402-55-1 Thiophene ring, hydroxyl group Pharmaceutical intermediate Limited hazard data; symptomatic treatment recommended
1-(2-Thienyl)ethanone C₆H₆OS 88-15-3 Thiophene ring, ketone group Fragrance, organic synthesis Requires fire-fighting measures (e.g., CO₂, dry chemical)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₁NOS Not provided Thiophene ring, amino alcohol Pharmaceutical impurity control Controlled as unspecified impurity

Key Structural and Functional Differences

Core Ring System: this compound contains a saturated thiolane ring, whereas 2-(2-thienyl)ethanol and 1-(2-thienyl)ethanone feature an aromatic thiophene ring. Saturation in thiolane reduces aromaticity, altering electronic properties and reactivity compared to thiophene derivatives .

Applications: Thiophene-based compounds like 2-(2-thienyl)ethanol are used as pharmaceutical intermediates, while 1-(2-thienyl)ethanone finds roles in fragrance synthesis .

Safety and Handling: Thiophene derivatives exhibit moderate hazards; for example, 1-(2-thienyl)ethanone requires specific fire-extinguishing agents (CO₂, dry chemical) . No analogous guidelines exist for this compound, underscoring the need for further study.

Research Findings and Data Gaps

  • Synthesis and Reactivity : Thiophene derivatives are well-documented in catalysis and drug design, but thiolane analogs like this compound are less explored. The saturated ring may confer stability in harsh reaction conditions, a hypothesis supported by studies on similar sulfur heterocycles .
  • Analytical Challenges: Structural complexity (e.g., stereochemistry) may complicate purity analysis, as seen in drospirenone-related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.